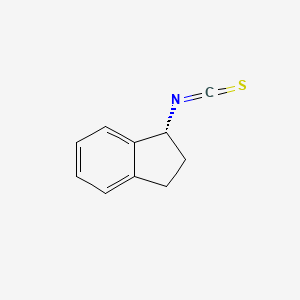

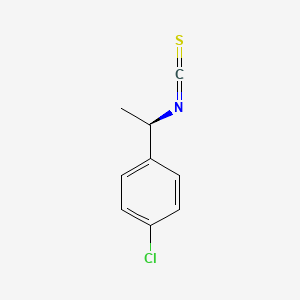

(R)-(-)-1-Indanyl isothiocyanate

概要

説明

“®-(-)-1-Indanyl isothiocyanate” is a type of isothiocyanate . Isothiocyanates are organic compounds with the functional group -N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . They are widely used in organic synthesis due to their high and versatile reactivity .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

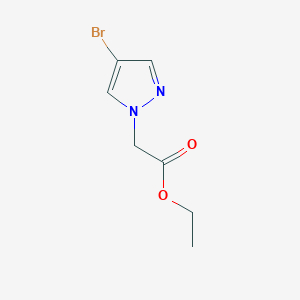

Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are sulfur analogues of isocyanates and isomers of thiocyanates .

Chemical Reactions Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .

Physical and Chemical Properties Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .

科学的研究の応用

Methodological Advances for Isothiocyanate Analysis

Isothiocyanates, with the formula R-N=C=S, are significant for their biological properties and presence in cruciferous vegetables. Advances in both qualitative and quantitative analysis methods of isothiocyanates have been highlighted, reflecting their importance in food science and technology (Zhang Yan, 2011).

Isothiocyanates as H2S Donors

The role of isothiocyanates as hydrogen sulfide (H2S) donors has been investigated, showing that they form adducts with cysteine, leading to the release of H2S. This process has implications for therapeutic applications, especially considering the biological significance of H2S (Yi Lin et al., 2019).

Anticancer Activity of Isothiocyanates

Research has explored the anticancer potential of isothiocyanates, particularly in the context of enhancing the efficacy of chemotherapy drugs like 5-fluorouracil. Isothiocyanates have shown synergistic interactions that intensify anticancer activity, especially in colon cancer cell lines (M. Milczarek et al., 2018).

Chemopreventive Activities of Phenethyl Isothiocyanate

Phenethyl isothiocyanate, an aromatic isothiocyanate, has been extensively studied for its chemopreventive activities against carcinogens, particularly nitrosocompounds. It modulates carcinogen metabolism, protecting DNA integrity by reducing genotoxic metabolite levels (C. Ioannides & N. Konsue, 2015).

Glucosinolates and Isothiocyanates in Health and Disease

The health implications of glucosinolates and their hydrolysis products, isothiocyanates, have been a subject of research. These compounds, found in cruciferous vegetables, have been linked to beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. Their role in health and disease continues to be an important area of investigation (A. Dinkova-Kostova & Rumen V. Kostov, 2012).

作用機序

Target of Action

Isothiocyanates (ITCs), such as ®-(-)-1-Indanyl isothiocyanate, are known to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The central carbon atom of isothiocyanate is highly electrophilic and reacts readily with oxygen-, sulfur-, or nitrogen-centered nucleophiles .

Mode of Action

The mode of action of isothiocyanates involves their interaction with these targets, leading to various changes within the cell. For instance, they can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, and induce apoptosis . The induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They can activate the antioxidant responsive element (ARE), found in phase II detoxifying and stress-responsive genes, through the transcription factor Nrf2 . They also regulate signaling pathways involved in cell cycle and apoptosis . Moreover, they can induce the expression of multiple antioxidant proteins, such as NQO1, glutathione-S-transferase (GST), epoxide hydrolase, ferritin, glutamate cysteine ligase (GCL), glutathione peroxidase, glutathione reductase, heme oxygenase, thioredoxin and thioredoxin reductase, and UDP-glucuronosyl transferase .

Pharmacokinetics

The pharmacokinetics of isothiocyanates involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, rapid absorption of ITCs occurs in the blood and different tissues . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The result of the action of isothiocyanates at the molecular and cellular level includes the up-regulation of phase II detoxifying and stress-responsive genes, which is believed to play an important role in cancer prevention . They can also inhibit the growth of cancer cells and induce apoptosis . Furthermore, they have antimicrobial and anti-inflammatory properties .

Action Environment

The action of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Moreover, the dietary intake of isothiocyanates and the individual’s metabolic capacity can influence their bioavailability and efficacy .

Safety and Hazards

将来の方向性

Recent developments in the synthesis of isothiocyanates using elemental sulfur highlight the potential for more sustainable production methods . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields .

特性

IUPAC Name |

(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGEOQEFFXRLO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426962 | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-97-4 | |

| Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)